![molecular formula C22H19FN4OS B2718293 N-benzyl-5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-methylpyrazolidine-3-carboxamide CAS No. 1297612-87-3](/img/structure/B2718293.png)
N-benzyl-5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-methylpyrazolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound contains several functional groups, including a benzyl group, a fluorophenyl group, a thiazole ring, and a pyrazolidine ring. The presence of these groups could potentially confer a variety of chemical properties and reactivities to the compound .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the benzyl group might be introduced through a Friedel-Crafts alkylation, while the thiazole ring might be synthesized through a Hantzsch thiazole synthesis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The fluorophenyl and benzyl groups are likely to be planar due to the sp2 hybridization of their carbon atoms. The thiazole and pyrazolidine rings introduce additional complexity to the structure .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the various functional groups it contains. For instance, the benzyl group might undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution. The thiazole ring might undergo reactions at the sulfur or nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase the compound’s stability and lipophilicity, potentially affecting its solubility and reactivity .Scientific Research Applications
- A related derivative, (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide, showed anti-inflammatory and analgesic activities .
- Another synthesized analog, 4-benzyl-2-(3-(4-fluorophenyl)-2-oxopropyl)-6-phenylpyridazin-3(2H)-one, demonstrated anti-corrosion characteristics on carbon steel in a 1-M HCl medium .
- Amidoxime groups have been extensively studied for environmental applications, such as treating seawater or wastewater .
Antileishmanial Activity
Anti-Inflammatory and Analgesic Properties
Anti-Corrosion Properties
Polymer Science and Environmental Applications
Phosphine Oxide Modification
properties
IUPAC Name |
N-benzyl-5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-methylpyrazolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4OS/c1-14-20(29-21(24-14)16-8-10-17(23)11-9-16)18-12-19(26-25-18)22(28)27(2)13-15-6-4-3-5-7-15/h3-11,18-19,25-26H,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVOCPIPPSYLMRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)F)C3CC(NN3)C(=O)N(C)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.